molecular formula C9H10N2O2 B047671 2-Methyl-5-nitroindoline CAS No. 115210-54-3

2-Methyl-5-nitroindoline

Cat. No.: B047671
CAS No.: 115210-54-3
M. Wt: 178.19 g/mol
InChI Key: JVOZJSSFSXFDAU-UHFFFAOYSA-N
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Description

2-Methyl-5-nitroindoline is an organic compound with the molecular formula C9H10N2O2. It belongs to the class of indoline derivatives, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound is notable for its nitro group at the 5-position and a methyl group at the 2-position on the indoline ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitroindoline typically involves the nitration of 2-methylindoline. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitroindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic conditions.

    Oxidation: Potassium permanganate in an alkaline medium

Major Products Formed

    Reduction: 2-Methyl-5-aminoindoline.

    Substitution: Various substituted indoline derivatives depending on the substituent introduced.

    Oxidation: 2-Carboxy-5-nitroindoline

Scientific Research Applications

2-Methyl-5-nitroindoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitroindole: Similar structure but with an indole ring instead of an indoline ring.

    5-Nitroindoline: Lacks the methyl group at the 2-position.

    2-Methylindoline: Lacks the nitro group at the 5-position

Uniqueness

2-Methyl-5-nitroindoline is unique due to the presence of both a nitro group and a methyl group on the indoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-methyl-5-nitro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-4-7-5-8(11(12)13)2-3-9(7)10-6/h2-3,5-6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOZJSSFSXFDAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464026
Record name 2-Methyl-5-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115210-54-3
Record name 2,3-Dihydro-2-methyl-5-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115210-54-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-5-nitroindoline
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Synthesis routes and methods

Procedure details

To a cooled (0-10 C.) mixture of concentrated nitric acid (12 mL) and concentrated sulfuric acid (40 mL) was added 1-acetyl-2-methyl-indoline XII (12.5 g, 0.0713 moles), prepared by an analgous method to that described in Chem.Ber.; 14; 1881; 890, in small portions so that the internal temperature of the reaction remained between 10-20° C. The resulting mixture was allowed to stir at 5-10° C. overnight. The mixture was poured slowly into 300 mL of cold water and the precipitate that formed was collected by filtration, washed with water and redissolved in an ethanol-6N HCl solution and warmed to reflux for 30 minutes. The resulting solution was concentrated, EtOAc was added and the Ph of the solution adjusted to 10. The organic phase was separated and dried over MgSO4. The mixture was filtered, and evaporated and the crude material purified by column chromatography (50% EtOAc-Hexane) to give 3.31 g, 26% of 2-methyl-5-nitro-2,3-dihydro-1H-indole XIII: LRMS for C9H10N2O2 (M+H)+at m/z=179.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-5-nitroindoline
2-Methyl-5-nitroindoline
2-Methyl-5-nitroindoline
2-Methyl-5-nitroindoline
Reactant of Route 6
2-Methyl-5-nitroindoline

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